1-(1-Methylpiperidin-4-yl)ethanol

Nicotinic pharmacology Frog rectus abdominis assay Semirigid agonists

1-(1-Methylpiperidin-4-yl)ethanol (CAS 37835-54-4) is a heterocyclic secondary alcohol belonging to the N-methylpiperidine class, characterized by a 1-hydroxyethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₇NO with a molecular weight of 143.23 g/mol and an XLogP of 0.8.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 37835-54-4
Cat. No. B1611653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpiperidin-4-yl)ethanol
CAS37835-54-4
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C)O
InChIInChI=1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3
InChIKeyHLAGCVGLYKTXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methylpiperidin-4-yl)ethanol (CAS 37835-54-4) – Chemical Class and Procurement-Relevant Identity


1-(1-Methylpiperidin-4-yl)ethanol (CAS 37835-54-4) is a heterocyclic secondary alcohol belonging to the N-methylpiperidine class, characterized by a 1-hydroxyethyl substituent at the 4-position of the piperidine ring [1]. Its molecular formula is C₈H₁₇NO with a molecular weight of 143.23 g/mol and an XLogP of 0.8 . The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of central nervous system (CNS) agents and as a building block for nicotinic receptor ligands [2].

Why 1-(1-Methylpiperidin-4-yl)ethanol Cannot Be Substituted with Positional Isomers or Chain-Extended Analogs


Generic substitution among N-methylpiperidine ethanol derivatives fails due to distinct spatial and electronic differences between positional isomers and chain-length variants. 1-(1-Methylpiperidin-4-yl)ethanol bears the hydroxyl group on the alpha-carbon directly attached to the piperidine ring, whereas analogs such as 2-(1-methylpiperidin-4-yl)ethanol (CAS 21156-84-3) feature an ethylene spacer that alters molecular flexibility and hydrogen-bonding geometry . The 1-hydroxyethyl substitution pattern confers specific conformational rigidity relevant to nicotinic pharmacophore recognition, a property not shared by methanol or propanol homologs [1]. These structural distinctions translate into measurable differences in biological activity and synthetic utility, making direct interchange without revalidation of experimental outcomes unreliable.

Quantitative Differentiation of 1-(1-Methylpiperidin-4-yl)ethanol vs. Structural Analogs: Evidence-Based Procurement Guide


Nicotinic Agonist Activity of 1-(1-Methylpiperidin-4-yl)ethanol vs. Reference Agonist Carbamylcholine

1-(1-Methylpiperidin-4-yl)ethanol demonstrated measurable nicotinic agonist activity in the frog rectus abdominis muscle contracture assay [1]. In this study of eight semirigid nicotinic agonists, the compound produced approximately 26% contracture relative to the maximal response observed with the most potent agonist in the series, 1-methyl-4-acetyl-1,2,3,6-tetrahydropyridine methiodide, which was 50 times as potent as carbamylcholine [1].

Nicotinic pharmacology Frog rectus abdominis assay Semirigid agonists

Structural Rigidity Advantage of 1-Hydroxyethyl vs. 2-Hydroxyethyl Substitution

1-(1-Methylpiperidin-4-yl)ethanol features a single rotatable bond between the piperidine ring and the hydroxyl-bearing carbon, in contrast to 2-(1-methylpiperidin-4-yl)ethanol (CAS 21156-84-3), which contains an ethylene spacer with two rotatable bonds [1]. This reduced conformational flexibility contributes to the semirigid nature of the compound, a property noted as critical for nicotinic pharmacophore recognition [1].

Conformational analysis Pharmacophore modeling Piperidine derivatives

Lipophilicity Differentiation: 1-Hydroxyethyl vs. Methanol and Ethanone Analogs

The calculated XLogP of 1-(1-methylpiperidin-4-yl)ethanol is 0.8 , positioning it between the more hydrophilic methanol analog (predicted lower XLogP due to one fewer methylene unit) and the more lipophilic ethanone analog (1-(1-methylpiperidin-4-yl)ethanone), which lacks the hydrogen-bond donor capacity of the alcohol [1].

Lipophilicity XLogP Physicochemical properties

Synthetic Utility as a CNS Pharmaceutical Intermediate: Functional Handle Differentiation

1-(1-Methylpiperidin-4-yl)ethanol serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders [1]. The secondary alcohol functional group permits orthogonal derivatization via oxidation (to the ketone), esterification, or conversion to a leaving group for nucleophilic displacement [1]. In contrast, the methanol analog offers fewer synthetic expansion options due to its primary alcohol nature and reduced steric bulk, while the ethanone analog lacks the nucleophilic hydroxyl entirely, limiting its utility as a direct coupling partner [2].

Pharmaceutical synthesis CNS agents Serotonin receptor modulators

Distinct Reactivity in Aminoketone Conversion: Evidence from Acetylenic Aminoalcohol Synthesis

In the synthesis of acetylenic aminoalcohols, 1-(1-methylpiperidin-4-yl)ethanol and related aminoketones were converted via hydrochloride salt formation and phosphorus pentachloride treatment in POCl₃ to yield chloroolefins or dichloride mixtures, followed by dehydrohalogenation [1]. This study specifically included CAS 37835-54-4 as a substrate among a series of piperidine derivatives, demonstrating its participation in a synthetic pathway distinct from simple alcohol oxidation or reduction [1].

Aminoketone chemistry Chloroolefin formation Dehydrohalogenation

Validated Application Scenarios for 1-(1-Methylpiperidin-4-yl)ethanol Based on Comparative Evidence


Medicinal Chemistry: Nicotinic Receptor Ligand Scaffold Development

1-(1-Methylpiperidin-4-yl)ethanol is a validated starting scaffold for nicotinic acetylcholine receptor (nAChR) ligand development. In a seminal structure-activity study of semirigid nicotinic agonists, this compound demonstrated approximately 26% contracture in the frog rectus abdominis assay, with its 1-hydroxyethyl substitution pattern contributing to the conformational rigidity required for pharmacophore recognition [1]. The single rotatable bond between the piperidine ring and hydroxyl-bearing carbon distinguishes it from the more flexible 2-(1-methylpiperidin-4-yl)ethanol analog, which contains an ethylene spacer and two rotatable bonds. Procurement of this specific positional isomer is essential when target engagement requires a defined spatial orientation of the hydroxyl group relative to the basic piperidine nitrogen.

CNS Drug Discovery: Serotonin Receptor Modulator Intermediate

1-(1-Methylpiperidin-4-yl)ethanol is utilized as a key intermediate in the synthesis of serotonin receptor modulators for depression and anxiety indications. The secondary alcohol functional group provides a versatile synthetic handle for downstream diversification, enabling oxidation to the corresponding ketone for further elaboration, esterification for prodrug strategies, or conversion to a leaving group for nucleophilic substitution [1]. The compound's XLogP of 0.8 balances aqueous solubility with membrane permeability, a property that distinguishes it from more hydrophilic methanol analogs and more lipophilic ethanone analogs in the same series. Modifications to this scaffold have demonstrated increased potency and selectivity for serotonin receptors in preclinical evaluation [1].

Organic Synthesis: Intermediate for Complex Heterocyclic CNS Agents

1-(1-Methylpiperidin-4-yl)ethanol serves as a building block in multi-step syntheses of complex CNS-targeting molecules, including naphthyridine-based kinase inhibitors and receptor modulators. The 1-hydroxyethyl-4-piperidine substructure appears in advanced intermediates such as (1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)-4-pyridinyl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol, where the chiral 1-hydroxyethyl moiety is essential for target binding [1]. The compound's participation in aminoketone-to-acetylene conversion pathways has also been documented, demonstrating compatibility with specialized synthetic transformations not equally accessible to chain-extended or oxidized analogs [2].

Structure-Activity Relationship (SAR) Studies: Conformational Rigidity Probe

1-(1-Methylpiperidin-4-yl)ethanol is valuable as a conformational rigidity probe in SAR campaigns targeting G-protein coupled receptors (GPCRs) and ion channels. With only one rotatable bond between the piperidine ring and the hydroxyl-bearing carbon, this compound offers greater conformational constraint than the 2-(1-methylpiperidin-4-yl)ethanol analog (two rotatable bonds) [1]. This reduced flexibility may translate to improved target selectivity and more interpretable SAR data when evaluating the contribution of the hydroxyl pharmacophore to binding affinity. Researchers requiring a semirigid piperidine-alcohol scaffold should prioritize this positional isomer over more flexible ethylene-spaced or chain-extended alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Methylpiperidin-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.